molecular formula C16H13ClN4O B11663408 2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11663408
M. Wt: 312.75 g/mol
InChI Key: DOXKSYTXYOETFN-DJKKODMXSA-N
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Description

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-1-yl)acetohydrazide with 2-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring or the hydrazide moiety.

    Reduction: Reduced forms of the Schiff base, potentially leading to the formation of secondary amines.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with enzymes involved in cellular processes, thereby disrupting their function. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate
  • 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
  • 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Uniqueness

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both the benzimidazole ring and the chlorophenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13ClN4O/c17-13-6-2-1-5-12(13)9-19-20-16(22)10-21-11-18-14-7-3-4-8-15(14)21/h1-9,11H,10H2,(H,20,22)/b19-9+

InChI Key

DOXKSYTXYOETFN-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32)Cl

Origin of Product

United States

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